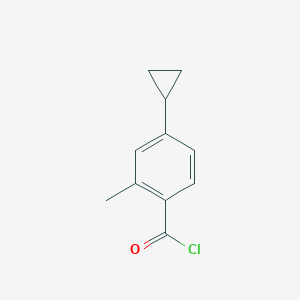

4-Cyclopropyl-2-methylbenzoyl chloride

Description

4-Cyclopropyl-2-methylbenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzene ring substituted with a cyclopropyl group at the para position (C4) and a methyl group at the ortho position (C2). The benzoyl chloride functional group (–COCl) confers high reactivity, making it a versatile intermediate in organic synthesis, particularly in Friedel-Crafts acylation, amidation, and esterification reactions. The cyclopropyl substituent introduces steric bulk and electron-withdrawing effects, which modulate the compound’s reactivity and stability compared to simpler benzoyl chlorides (e.g., benzoyl chloride or 4-methylbenzoyl chloride).

Structural validation of this compound and its derivatives often employs X-ray crystallography, with refinement typically conducted using the SHELX suite (e.g., SHELXL for small-molecule refinement) . The robustness of SHELX programs in handling complex substituents, such as cyclopropyl groups, ensures accurate determination of bond lengths, angles, and torsional parameters .

Properties

Molecular Formula |

C11H11ClO |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

4-cyclopropyl-2-methylbenzoyl chloride |

InChI |

InChI=1S/C11H11ClO/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3 |

InChI Key |

XBTNTXBJLCNBQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group and Substituent Effects

Key Comparison Targets :

- 4-Methylbenzoyl chloride : Lacks the cyclopropyl group, leading to reduced steric hindrance and altered electronic properties.

- [(4S)-4-Ethyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride (Patent Example, EP 1831199B1): A sulfonyl chloride derivative with a cyclopropyl-containing pyrimidine moiety, highlighting differences in reactivity and application .

Table 1: Structural and Reactivity Comparison

Crystallographic and Structural Insights

- The cyclopropyl group in this compound induces non-planar distortions in the benzene ring, as confirmed by SHELX-refined X-ray structures . This contrasts with planar configurations in 4-methyl derivatives.

- In the patent compound, the cyclopropyl-pyrimidine system adopts a rigid conformation, enhancing thermal stability but reducing solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.